molecular formula C10H8BrNO B6164066 4-bromo-8-methoxyisoquinoline CAS No. 1784377-21-4

4-bromo-8-methoxyisoquinoline

Cat. No.: B6164066
CAS No.: 1784377-21-4
M. Wt: 238.1
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Description

4-Bromo-8-methoxyisoquinoline is an organic compound with the chemical formula C11H8BrNO. It belongs to the class of isoquinolines and is characterized by a bromine atom at the 4th position and a methoxy group at the 8th position on the isoquinoline ring. This compound is a yellowish powder with a melting point range of 124-126 °C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-methoxyisoquinoline can be achieved through various methods. One notable method involves the reaction of 8-methoxy-1-naphthoic acid with phosphorus oxychloride, followed by treatment with 4-bromoaniline. Another method involves the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium to selectively afford 4-bromoisoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to balance yield, cost, and availability of reagents. The use of palladium-catalyzed reactions is common due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-8-methoxyisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the isoquinoline ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-7-methoxyquinoline
  • 5-Bromo-6-methoxyisoquinoline
  • 3-Bromo-4-hydroxyquinoline

Comparison: 4-Bromo-8-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the methoxy group can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

1784377-21-4

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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